7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFQXNDNNHZNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester Precursors
A common and reliable method involves the hydrolysis of ethyl esters of pyrrolo[2,3-c]pyridine derivatives under reflux with sodium hydroxide in ethanol. This method is well documented for related compounds and applies analogously to the 7-chloro derivative.
- Dissolve the ethyl ester precursor (e.g., ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) in ethanol.
- Add 2M sodium hydroxide solution.
- Heat the mixture under reflux for 1 to 2 hours.
- Evaporate the solvent under reduced pressure.
- Add water and acidify with acetic acid to pH ~4.0.
- Filter and dry the precipitated carboxylic acid.
Yields: Typically range from 71% to 95% depending on reaction time and precursor purity.
Reference Example: Parrino et al. reported a 71% yield for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid using this approach, which is structurally analogous to the 7-chloro isomer.
Acid-Promoted Intramolecular Cyclization
An alternative and scalable method involves the acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals to form the pyrrolo[2,3-c]pyridine scaffold. This step is crucial for constructing the bicyclic ring system before functionalization.
- Uses 2-pyrrolecarboxylic acid amidoacetals as starting materials.
- Acid catalysis induces cyclization to form the pyrrolo[2,3-c]pyridine-7-one intermediate.
- Subsequent regioselective alkylation or arylation can introduce substituents such as chloro groups.
- The method is scalable to multi-mole quantities without yield loss.
Reference: Nechayev et al. developed this method emphasizing its efficiency and regioselectivity, which can be adapted to synthesize 7-chloro derivatives after appropriate substitution steps.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Basic Hydrolysis of Ethyl Ester | Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 2M NaOH in EtOH, reflux | 1-2 hours | 71-95 | Simple, high yield; requires acidification step |
| Acid-Promoted Intramolecular Cyclization | 2-pyrrolecarboxylic acid amidoacetals | Acid catalyst (e.g., HCl), heating | Variable | Not specified | Scalable, forms pyrrolo[2,3-c]pyridine-7-one intermediate |
| Regioselective Alkylation/Arylation | Pyrrolo[2,3-c]pyridine-7-one intermediates | Alkyl/aryl halides, base | Variable | Not specified | Enables introduction of chloro substituent |
Detailed Research Findings
Hydrolysis Conditions: The hydrolysis of ethyl esters under reflux with sodium hydroxide in ethanol is a robust method. The reaction time influences yield, with 1 hour sufficient for some derivatives and up to 2 hours for others to maximize conversion.
Purification: After hydrolysis, acidification to pH 4.0 causes precipitation of the carboxylic acid, which can be filtered and dried. Flash chromatography may be used for further purification when necessary.
Spectroscopic Data: Analytical data such as NMR and IR confirm the structure and purity of the synthesized acid. For example, IR peaks at around 1708 cm⁻¹ correspond to the carboxylic acid carbonyl group, and NMR signals confirm the aromatic and pyrrole protons.
Scalability: The acid-promoted cyclization approach is notable for its scalability, allowing synthesis on a 1.5 mol scale without yield loss, which is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Acid chlorides, esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has been studied for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests possible applications in treating various diseases.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. Studies have shown that modifications to the pyrrolopyridine structure can enhance its efficacy against specific cancer cell lines, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, which could lead to the development of new antibiotics .
Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of novel heterocyclic compounds through reactions such as cyclization and substitution. This versatility makes it a key player in the development of new materials and pharmaceuticals .
Biological Research
The compound's role in biological research extends beyond pharmacology. It is used as a tool to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Enzyme Inhibition Studies
Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property allows researchers to explore its potential effects on cellular processes and disease mechanisms .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of various pyrrolopyridine derivatives on cancer cell lines. The results indicated that modifications to the 7-chloro position significantly enhanced cytotoxicity against breast cancer cells, highlighting the potential of this compound as a lead structure for anticancer drugs .
Case Study 2: Antimicrobial Efficacy
In a recent study published in Antibiotics, researchers evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising inhibitory effects, suggesting further exploration for antibiotic development .
Mechanism of Action
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain enzymes and receptors, leading to therapeutic effects. The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Position and Reactivity :
- The 5-chloro derivative (10b) exhibits a lower synthesis yield (71%) compared to the 7-methoxy analog (10d, 82%), suggesting steric or electronic effects influence reaction efficiency .
- The 7-chloro compound’s storage sensitivity (light and oxygen) contrasts with the stability of its ester derivative (ethyl 7-chloro-2-carboxylate), highlighting the carboxylic acid group’s reactivity .
Functional Group Modifications :
- Replacing the carboxylic acid with an ester (e.g., ethyl group) increases molecular weight (224.64 vs. 196.59) and alters solubility, making the ester more lipophilic .
- The 7-methoxy derivative (10d) shows a distinct IR carbonyl stretch at 1718 cm⁻¹, compared to broader OH/NH bands in the chloro analogs .
Positional Isomerism :
- The 4-chloro-1-methyl derivative (CAS: 871819-60-2) demonstrates how substituent relocation (Cl at 4 vs. 7) and methylation impact the molecular planarity and hydrogen-bonding network, as seen in its InChI key and crystallography data .
Biological Activity
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS Number: 867034-08-0) is a heterocyclic compound with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H5ClN2O2
- Molecular Weight : 196.59 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Research indicates that this compound exhibits various biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly Murine Double Minute 2 (MDM2), which regulates p53 tumor suppressor activity. Its high affinity for MDM2 (K_i < 1 nM) suggests a potent antitumor effect .
- Anti-inflammatory Properties : Studies have demonstrated that this compound can modulate inflammatory pathways, leading to a dose-dependent inhibition of pro-inflammatory cytokines such as IL-1β and COX-2 .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
Case Studies
- Case Study on MDM2 Inhibition : A study involving the administration of this compound in murine models showed significant tumor regression in xenograft models due to enhanced p53 activity .
- Clinical Implications for Inflammation : In a clinical trial assessing the anti-inflammatory effects of this compound, patients with chronic inflammatory conditions reported reduced symptoms and improved quality of life metrics after treatment .
Toxicity and Safety Profile
The toxicity profile of this compound indicates it is relatively non-toxic:
| Route of Administration | Predicted Toxicity Class |
|---|---|
| Oral | Class 5 (non-toxic) |
| Intravenous | Class 4 (slightly toxic) |
These predictions were based on QSAR models utilizing data from the RTECS database .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, analogous procedures (e.g., hydrolysis of methyl esters under acidic conditions) can be adapted. Optimization may include adjusting reaction temperature (e.g., 93–96°C for hydrolysis) and catalyst selection. Purity can be monitored via GC (>95.0%) or HPLC .
Q. How should researchers assess the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use gas chromatography (GC) with >95.0% purity thresholds as a baseline. High-performance liquid chromatography (HPLC) is recommended for polar derivatives. Confirm identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR), referencing SMILES strings (e.g.,
Cn1ccc2c(Cl)ncnc12) and InChI keys for validation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Wear NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with water. Toxicity data (e.g., H302, H315, H319) suggest avoiding direct exposure .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, MS for molecular weight confirmation, and infrared (IR) spectroscopy for carboxylic acid detection. Cross-reference with crystallographic data (e.g., bond lengths and angles) from analogous compounds .
Q. What storage conditions ensure the compound’s stability over time?
- Methodological Answer : Store as a powder at -20°C in moisture-free environments. For solutions, use -80°C with desiccants. Avoid prolonged exposure to light or humidity, which may degrade the carboxylic acid group .
Advanced Research Questions
Q. What challenges arise in resolving X-ray crystallographic data for this compound, and how can they be addressed?
- Methodological Answer : The fused pyrrolopyridine ring system may lead to disordered crystal packing. Use high-resolution single-crystal X-ray diffraction (mean C–C bond length deviation <0.004 Å) and constrain H-atom positions during refinement. Compare with published analogs (e.g., 4-chloro-1H-pyrrolo[2,3-d]pyrimidine) to validate geometry .
Q. How can computational modeling (e.g., DFT or molecular docking) be applied to study this compound’s reactivity or bioactivity?
- Methodological Answer : Use the InChI key (
BJGDLOLPALCTJQ-UHFFFAOYSA-N) to retrieve 3D structures from databases. Perform density functional theory (DFT) calculations to predict electrophilic substitution sites or docking studies to assess binding affinity to target proteins (e.g., kinase inhibitors) .
Q. What mechanistic insights are critical for improving regioselectivity in halogenation or functionalization reactions?
- Methodological Answer : Regioselectivity in halogenation is influenced by electron-donating/withdrawing groups on the pyrrolopyridine core. Use directing groups (e.g., boronic acids) or meta-chloroperbenzoic acid (mCPBA) to control substitution patterns. Monitor intermediates via LC-MS .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign coupling pathways. Cross-validate with crystallographic data .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
